2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride
CAS No.: 1262771-76-5
Cat. No.: VC7872050
Molecular Formula: C16H26Cl2N2
Molecular Weight: 317.3
* For research use only. Not for human or veterinary use.
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride - 1262771-76-5](/images/structure/VC7872050.png)
Specification
CAS No. | 1262771-76-5 |
---|---|
Molecular Formula | C16H26Cl2N2 |
Molecular Weight | 317.3 |
IUPAC Name | 2-benzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride |
Standard InChI | InChI=1S/C16H24N2.2ClH/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16;;/h1-3,6-7,17H,4-5,8-14H2;2*1H |
Standard InChI Key | NPMMKYAIZKMXND-UHFFFAOYSA-N |
SMILES | C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl |
Canonical SMILES | C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spiro[5.5]undecane backbone, where two cyclohexane rings share a single atom (spiro carbon). One ring contains a benzyl-substituted diaza group (2,8-diazaspiro), while the other incorporates a secondary amine . The dihydrochloride salt form introduces two chloride counterions, contributing to its crystalline solid state under standard conditions. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₆Cl₂N₂ | |
Molecular Weight | 317.3 g/mol | |
IUPAC Name | 2-Benzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride | |
SMILES Notation | C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl |
The benzyl group at the N2 position introduces aromaticity, potentially influencing π-π stacking interactions in biological systems . The spiro arrangement imposes conformational constraints, a feature exploited in drug design to optimize target binding .
Future Directions and Challenges
Unresolved Questions
-
Target Identification: Elucidating whether this compound interacts with GABAARs, α-glucosidase, or other biological targets.
-
SAR Optimization: Modifying the benzyl substituent (e.g., introducing electron-donating/withdrawing groups) to enhance potency .
-
In Vivo Profiling: Assessing pharmacokinetics and blood-brain barrier permeability in animal models.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume